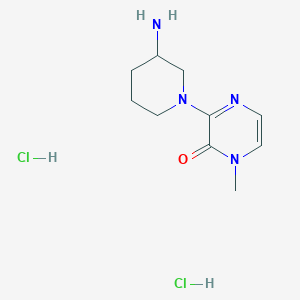
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 7th position of the benzofuran ring and an ethan-1-ol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate can lead to the formation of the benzofuran ring. Subsequent reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride yields the desired compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethanone.
Reduction: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethane.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and the benzofuran ring may play a role in binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives such as:
2-(1-Benzofuran-2-yl)ethan-1-ol: Lacks the chloro substituent, which may result in different biological activities.
2-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol: Contains a methoxy group instead of a chloro group, leading to variations in chemical reactivity and biological properties.
2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol: The presence of a bromo substituent may enhance certain biological activities compared to the chloro derivative
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(7-chloro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |
InChI Key |
RLYGHSDYOSPSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


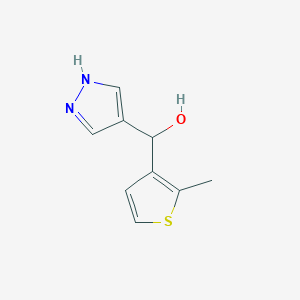

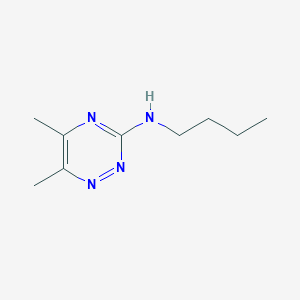
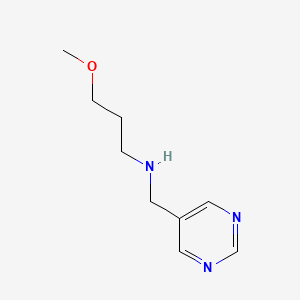

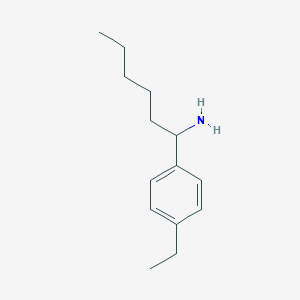
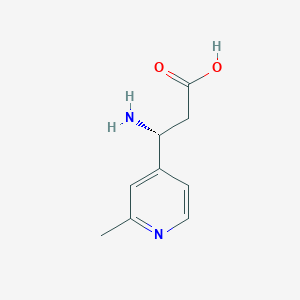
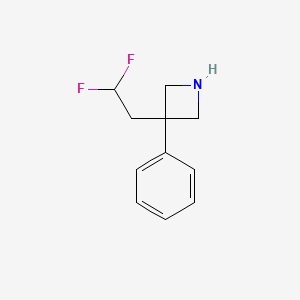


![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)
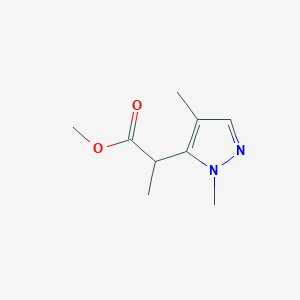
![4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)
